molecular formula C11H9N3O2 B8586087 N-(3-nitrophenyl)pyridin-4-amine

N-(3-nitrophenyl)pyridin-4-amine

Cat. No.: B8586087
M. Wt: 215.21 g/mol
InChI Key: RIXIAEQTZNQBKF-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)pyridin-4-amine: is an organic compound that features a nitro group attached to a phenyl ring and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of N-(3-nitrophenyl)pyridin-4-amine may involve large-scale nitration reactions followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted pyridinamine derivatives.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: N-(3-nitrophenyl)pyridin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro and amine groups can significantly affect the compound’s electronic properties and its ability to interact with biological targets .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-(3-nitrophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h1-8H,(H,12,13)

InChI Key

RIXIAEQTZNQBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=NC=C2

Origin of Product

United States

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